molecular formula C11H7N3O2S2 B12928513 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-46-8

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12928513
CAS No.: 62329-46-8
M. Wt: 277.3 g/mol
InChI Key: VMOOAYHXAKOSJN-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines the 1,3,4-oxadiazole ring with a thioxothiazolidinone moiety, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π–π stacking interactions, which contribute to its binding affinity with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one lies in its combined structural features, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in various fields .

Properties

CAS No.

62329-46-8

Molecular Formula

C11H7N3O2S2

Molecular Weight

277.3 g/mol

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7N3O2S2/c15-8-6-18-11(17)14(8)10-13-12-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VMOOAYHXAKOSJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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